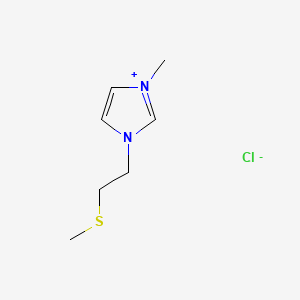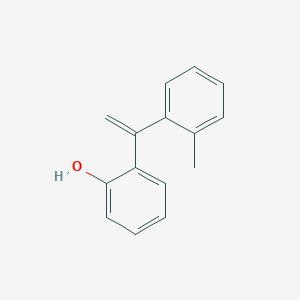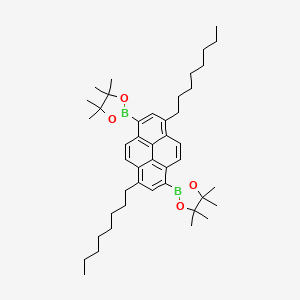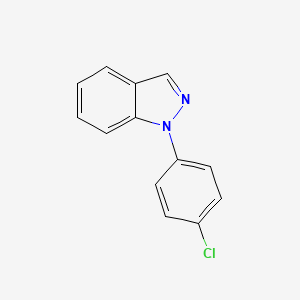
1-Methyl-3-(2-(methylthio)ethyl)-1H-imidazol-3-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(2-(methylthio)ethyl)-1H-imidazol-3-ium chloride is an ionic liquid with a unique structure that includes an imidazolium cation and a chloride anion. Ionic liquids are salts that are liquid at or near room temperature and have gained significant attention due to their unique properties such as low volatility, high thermal stability, and excellent solubility for a wide range of compounds .
準備方法
The synthesis of 1-Methyl-3-(2-(methylthio)ethyl)-1H-imidazol-3-ium chloride typically involves the quaternization of 1-methylimidazole with 2-chloroethyl methyl sulfide. The reaction is carried out under reflux conditions in an appropriate solvent such as methanol or ethanol. The product is then purified through recrystallization or other suitable methods .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and efficiency .
化学反応の分析
1-Methyl-3-(2-(methylthio)ethyl)-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chloride anion can be replaced by other anions through metathesis reactions using anion exchange resins or other suitable reagents.
Common reagents and conditions used in these reactions include mild to moderate temperatures and the presence of catalysts or specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1-Methyl-3-(2-(methylthio)ethyl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent or catalyst in various organic synthesis reactions due to its unique solubility and stability properties.
Biology: Investigated for its potential use in biocatalysis and enzyme stabilization.
Medicine: Explored for its potential as a drug delivery agent due to its ability to dissolve a wide range of pharmaceutical compounds.
Industry: Utilized in the preparation of nanomaterials and as an electrolyte in electrochemical applications.
作用機序
The mechanism by which 1-Methyl-3-(2-(methylthio)ethyl)-1H-imidazol-3-ium chloride exerts its effects is primarily related to its ionic nature and the interactions between its cation and anion with other molecules. The imidazolium cation can engage in hydrogen bonding and π-π interactions, while the chloride anion can participate in nucleophilic substitution reactions. These interactions facilitate various chemical processes and enhance the solubility and stability of other compounds .
類似化合物との比較
Similar compounds to 1-Methyl-3-(2-(methylthio)ethyl)-1H-imidazol-3-ium chloride include other imidazolium-based ionic liquids such as:
- 1-Ethyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium chloride
- 1-Allyl-3-methylimidazolium chloride
Compared to these similar compounds, this compound is unique due to the presence of the methylthioethyl group, which imparts distinct solubility and reactivity properties. This makes it particularly useful in specific applications where these properties are advantageous .
特性
分子式 |
C7H13ClN2S |
|---|---|
分子量 |
192.71 g/mol |
IUPAC名 |
1-methyl-3-(2-methylsulfanylethyl)imidazol-1-ium;chloride |
InChI |
InChI=1S/C7H13N2S.ClH/c1-8-3-4-9(7-8)5-6-10-2;/h3-4,7H,5-6H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
HBCQJHXAHJGEKZ-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CN(C=C1)CCSC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114917.png)


![N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide](/img/structure/B14114934.png)
![5-(3,4-difluorophenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14114940.png)
![4-[4-[3-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-2-yl]phenyl]benzonitrile](/img/structure/B14114943.png)
![2,4-PyriMidinediaMine, N2-[(1S)-1-(1H-benziMidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)-](/img/structure/B14114948.png)


![3-(4-ethoxyphenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14114965.png)

![Ethyl 2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B14114977.png)


